メチレンブルー水和物

概要

説明

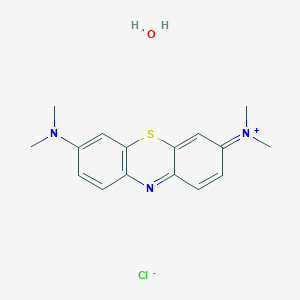

Methylene blue is a cationic thiazine dye that has diverse biological activities. It inhibits the catalytic function of inducible and constitutive nitric oxide synthases via oxidation of enzyme-bound ferrous iron. Methylene blue also inhibits monoamine oxidase (MAO) and increases the activity of mitochondrial cytochrome C oxidase (complex IV). In vivo, methylene blue stabilizes systemic circulation without increasing peripheral resistance, decreases lipid peroxidation, and reduces anoxic tissue injury in brain and heart in a porcine model of global ischemia and reperfusion injury. It inhibits MAO activity in brain and reduces the age-related decline in grip strength and spatial memory in old mice when administered in drinking water at a concentration of 250 μM. Methylene blue (15, 30, and 60 mg/kg) also reduces immobility time in the forced swim test in mice, indicating antidepressant-like activity. Methylene blue is commonly used to stain cells and tissues in research.

科学的研究の応用

排水処理

メチレンブルー水和物は、排水から汚染物質を吸着および除去するために使用されてきました . その高い吸着能力により、メチレンブルー水和物は産業用染料廃水の処理に最適な候補となり、環境保護と水資源保護の取り組みの一助となっています。

生物染色

生物学研究において、メチレンブルー水和物は顕微鏡で細胞構造を強調表示するための重要な染色剤として機能します . 特に核酸の染色に効果があり、遺伝学および分子生物学研究に不可欠です。

医療診断

メチレンブルー水和物は、細菌感染を可視化および特定するなど、さまざまな診断手順で使用されています . 特定の細胞や組織を染色する能力は、病気の診断に役立ちます。

神経学研究

この化合物は神経保護特性を持ち、アルツハイマー病やパーキンソン病などの神経変性疾患の治療の可能性が探られています . ミトコンドリア機能における役割から、脳の健康に関する研究で注目されています。

医薬品開発

製薬業界では、メチレンブルー水和物は、特定の毒物の解毒剤としての使用や潜在的な抗炎症効果など、治療特性について調査されています .

化学分析

メチレンブルー水和物は、酸化還元指示薬として分析化学で役割を果たします . 酸化または還元時に色の変化が明確であるため、化学的アッセイや反応に役立つツールとなっています。

抗菌作用

研究では、メチレンブルー水和物は光によって活性化され、抗菌効果を持つ活性酸素種を生成できることが示されています . この特性は、新しい抗菌治療の開発で利用されています。

老化と肌の健康

研究によると、メチレンブルー水和物は肌に抗老化効果があり、創傷治癒を促進し、肌の外観と健康を改善する可能性があります .

作用機序

Target of Action

Methylene Blue (MB) is a versatile organic dye with diverse biological activities . It primarily targets the mitochondria , specifically the mitochondrial respiratory chain . It also targets nitric oxide synthases and monoamine oxidase (MAO) .

Mode of Action

MB acts as an oxidation-reduction agent . It inhibits the catalytic function of inducible and constitutive nitric oxide synthases via oxidation of enzyme-bound ferrous iron . It also inhibits monoamine oxidase (MAO) and increases the activity of mitochondrial cytochrome C oxidase (complex IV) . MB can act as an alternative electron carrier in the mitochondrial respiratory chain in the case of dysfunctional electron transport chain .

Biochemical Pathways

MB affects several biochemical pathways. It improves mitochondrial function by boosting oxygen metabolism and transport, necessary for mitochondrial respiration and cellular energy production . It also displays anti-inflammatory and anti-apoptotic effects, activates signaling pathways involved in the mitochondrial pool renewal (mitochondrial biogenesis and autophagy), and prevents aggregation of misfolded proteins .

Pharmacokinetics

The pharmacokinetics of MB is complex due to its ability to form several different crystalline hydrates . These hydrates can transform from one to another at different temperatures or humidities . The dehydration kinetics of MB hydrates is investigated according to the variation of one of the main THz characteristic absorption peaks of MB pentahydrate with the heating time at different heating temperatures .

Result of Action

MB has a broad range of effects at the molecular and cellular level. It stabilizes systemic circulation without increasing peripheral resistance, decreases lipid peroxidation, and reduces anoxic tissue injury in brain and heart . It also reduces the age-related decline in grip strength and spatial memory when administered in drinking water .

Action Environment

The action of MB is influenced by environmental factors such as temperature and humidity . Four out of the five hydrates of MB are thermodynamically stable within a certain range of temperature and humidity . Therefore, the environment plays a crucial role in the action, efficacy, and stability of MB.

Safety and Hazards

将来の方向性

Methylene Blue hydrate has potential use in wastewater treatment . The obtained novel 3D Li2Si2O5 hydrate structures exhibited a characteristic of mesoporous material and had an excellent adsorption capability of methylene blue with high adsorption amount of 49.42 mg·g−1 and color removal of 98.85% .

生化学分析

Biochemical Properties

Methylene Blue hydrate inhibits the catalytic function of inducible and constitutive nitric oxide synthases via oxidation of enzyme-bound ferrous iron . It also inhibits monoamine oxidase (MAO) and increases the activity of mitochondrial cytochrome C oxidase (complex IV) .

Cellular Effects

Methylene Blue hydrate has been found to stabilize systemic circulation without increasing peripheral resistance, decrease lipid peroxidation, and reduce anoxic tissue injury in brain and heart in a porcine model of global ischemia and reperfusion injury . It also inhibits MAO activity in the brain and reduces the age-related decline in grip strength and spatial memory in old mice when administered in drinking water at a concentration of 250 μM .

Molecular Mechanism

Methylene Blue hydrate works by increasing mitochondrial respiration and transporting electrons through the electron transport chain to release energy . It also helps improve mitochondrial function by boosting oxygen metabolism and transport, necessary for mitochondrial respiration and cellular energy production .

Temporal Effects in Laboratory Settings

Methylene Blue hydrate has several different crystalline hydrates that can transform from one to another at different temperatures or humidities . The dehydration kinetics of Methylene Blue hydrates have been investigated, showing a clear relation between the dehydration rate and the heating temperature .

Dosage Effects in Animal Models

In animal models, Methylene Blue hydrate has shown to reduce immobility time in the forced swim test in mice, indicating antidepressant-like activity . The effects varied with different dosages, with doses of 15, 30, and 60 mg/kg being tested .

Metabolic Pathways

Methylene Blue hydrate enhances the energy production of cells by acting as an artificial electron carrier in the electron transport chain, a series of proteins embedded in the inner membrane of mitochondria .

Transport and Distribution

Its ability to easily form several stable hydrated crystalline states with different water contents at room temperature and at different humidities suggests a complex interaction with the cellular environment .

Subcellular Localization

This localization is likely due to its role in enhancing mitochondrial respiration .

特性

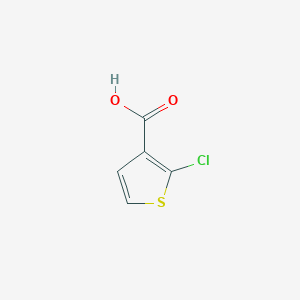

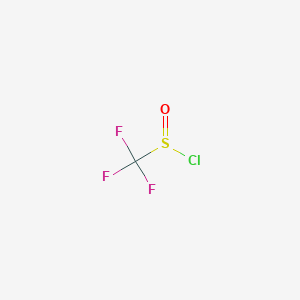

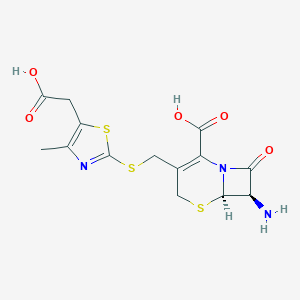

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N3S.ClH.H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10H,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVSELLRAGBDLX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7220-79-3, 122965-43-9, 67183-68-0 | |

| Record name | Methylene blue trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7220-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Bis(dimethylamino)phenothiazin-5-ium, chloride, hydrate (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122965-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene Blue monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067183680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLENE BLUE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3YJW1TB3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

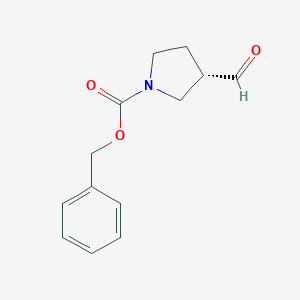

![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)